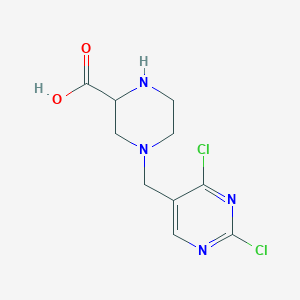![molecular formula C10H12N5Na2O7P B12823183 Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is a chemical compound with the molecular formula C10H14N5Na2O12P3. It is a disodium salt of a nucleotide, which is a building block of nucleic acids such as DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate typically involves the phosphorylation of 2′-deoxyadenosine. The process includes the following steps:
Phosphorylation: 2′-deoxyadenosine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form 2′-deoxyadenosine 5′-monophosphate.
Conversion to Triphosphate: The monophosphate is then converted to the triphosphate form using pyrophosphate and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and cost-effectiveness, often involving continuous flow chemistry techniques .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms.
Oxidation: It can undergo oxidation reactions, particularly at the purine ring.
Substitution: The phosphate groups can be substituted with other nucleotides or chemical groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as nucleophiles (e.g., amines) are used under mild conditions.
Major Products
The major products formed from these reactions include 2′-deoxyadenosine monophosphate, 2′-deoxyadenosine diphosphate, and various oxidized derivatives of the purine ring .
Aplicaciones Científicas De Investigación
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.
Biology: Plays a crucial role in DNA replication and repair studies.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in molecular biology.
Industry: Utilized in the production of nucleic acid-based products and as a component in biochemical assays.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a nucleotide. It participates in the formation of DNA and RNA by serving as a substrate for DNA polymerases and RNA polymerases. The molecular targets include enzymes involved in nucleic acid synthesis and repair pathways. The phosphate groups facilitate the formation of phosphodiester bonds, which are essential for the integrity and function of nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but contains ribose instead of deoxyribose.
Guanosine Triphosphate (GTP): Contains guanine instead of adenine.
Cytidine Triphosphate (CTP): Contains cytosine instead of adenine.
Uniqueness
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is unique due to its specific role in DNA synthesis and repair. Unlike ATP, which is primarily involved in energy transfer, this compound is directly incorporated into DNA, making it essential for genetic fidelity and cellular function .
Propiedades
Fórmula molecular |
C10H12N5Na2O7P |
|---|---|
Peso molecular |
391.19 g/mol |
Nombre IUPAC |
disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
Clave InChI |
ANSFNURBJWQHAI-UHFFFAOYSA-L |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)

![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)



![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
![4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)


![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)


